Doramectin is a potent, broad-spectrum antiparasitic drug belonging to the avermectin family of compounds. [, , ] These compounds are macrocyclic lactones known for their effectiveness against a wide range of internal and external parasites in various animal species. [] Doramectin is a semi-synthetic derivative of Avermectin, structurally similar to Ivermectin and Abamectin. [] It is widely used in veterinary medicine for its antiparasitic properties. [, ] Doramectin's primary role in scientific research is as a model compound for studying avermectins' efficacy, pharmacokinetics, and potential environmental impact. [, , ]
The synthesis of doramectin involves complex biochemical pathways primarily derived from the fermentation of Streptomyces avermitilis. The production process can be enhanced through metabolic engineering techniques. Recent studies have demonstrated that deleting specific polyketide synthase gene clusters (pks-3, olm, and pte) significantly increases doramectin yield. For instance, a strain engineered to overexpress the FadD17 gene showed production levels reaching approximately 723 mg/L, which is about 260% higher than the original strain's yield of 280 mg/L .
In laboratory settings, doramectin can also be synthesized through chemical methods involving multiple reaction steps. One notable method includes the reaction of a precursor compound with lithium aluminum hydride and trimethylaminoborohydride, which facilitates the conversion to doramectin with higher yields than traditional methods .
Doramectin undergoes various chemical reactions that are essential for its synthesis and modification. Key reactions include:
Doramectin exerts its antiparasitic effects primarily through binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the parasites. Additionally, doramectin may interact with other neurotransmitter receptors, contributing to its broad-spectrum activity against various parasitic species.
The selectivity for parasite receptors over mammalian receptors accounts for doramectin's safety profile in veterinary applications. Studies have shown that doramectin effectively disrupts neuromuscular transmission in susceptible helminths and arthropods while exhibiting low toxicity in mammals .
Doramectin exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical products that ensure maximum bioavailability and efficacy.
Doramectin has extensive applications in veterinary medicine due to its effectiveness against a wide range of parasites. Specific applications include:
Doramectin biosynthesis relies on precursor-directed fermentation in S. avermitilis. The wild-type strain naturally produces avermectins using branched-chain fatty acid starters (isobutyryl-CoA or 2-methylbutyryl-CoA). To redirect biosynthesis toward doramectin, cyclohexanecarboxylic acid (CHC) is exogenously supplied. CHC replaces native starters upon activation to cyclohexylcarbonyl-CoA by endogenous acyl-CoA ligases, initiating the PKS assembly line [1] [6].
Fermentation Challenges and Optimization:CHC exhibits concentration-dependent toxicity (>0.4 g/L), inhibiting mycelial growth and reducing titers. Studies show survival rates drop to <20% at 1.8 g/L CHC [1] [6]. To mitigate this, fed-batch strategies or immobilized CHC delivery systems are employed. Glucose supplementation (5–10 g/L) during late fermentation boosts yields by 42%—from ~300 µg/mL to 1,068 µg/mL in 50-L bioreactors—by replenishing intracellular NADPH and acetyl-CoA pools required for polyketide elongation [6].
Strain Engineering for CHC Tolerance:Mutagenesis (UV/nitrosoguanidine) coupled with high-throughput screening on CHC-enriched solid media generated mutant XY-62. This strain exhibits a 1.3-fold yield increase over parent N72, alongside enhanced thermotolerance (25–35°C) and pH stability (6.5–7.5) [1] [4]. Transcriptomics of XY-62 revealed upregulation of ave genes (aveA1–A4, aveE, aveBI), which encode PKS modules and cyclization enzymes, directly correlating with doramectin overproduction [4].
Table 1: Fermentation Parameters and Doramectin Yields in S. avermitilis Strains
Strain/Strategy | CHC Conc. (g/L) | Yield (µg/mL) | Fermentation Time | Key Improvements |
---|---|---|---|---|
N72 (Parent) | 0.8 | 300 | 12–18 days | Baseline production |
XY-62 (Mutant) | 0.8 | 720 | 12 days | CHC tolerance, ave gene upregulation |
XY-62 + Glucose Feed | 0.8 | 1,068 | 10 days | Enhanced cofactor supply |
nsPEF-Treated Cultures* | 0.8 | 426 | 5 days | Reduced fermentation time |
*Nanosecond pulsed electric fields (nsPEFs) at 15 kV/cm reduced growth lag and accelerated metabolism [9].
Genetic modifications enable de novo doramectin biosynthesis without exogenous CHC. This involves rewiring starter-unit metabolism and eliminating metabolic competition.
Loading Module Replacement:The native AveP1 loading domain in avermectin PKS was swapped with the CHC-specific loading module from the phoslactomycin PKS gene cluster (plm). Engineered strain TG2002 produced doramectin at 6-fold higher titers than wild-type S. avermitilis, with a 300:1 doramectin-to-avermectin ratio. This demonstrates precise starter-unit specificity engineering [7].
CoA Ligase Overexpression and Cluster Deletion:The fadD17 gene (SAV_3841), encoding a cyclohex-1-ene-1-carboxylate:CoA ligase, was identified as critical for CHC activation. Overexpressing fadD17 in strain DM203 increased cyclohexylcarbonyl-CoA formation by 2.5-fold. Concurrently, deleting competing PKS clusters (pks3, olm, pte) redirected methylmalonyl-CoA and malonyl-CoA toward doramectin. The triple-deletion strain DM223 achieved 723 mg/L—a 260% increase over DM203 (280 mg/L) [2] [3].
Transcriptional Regulation Engineering:Strong promoters (PermE) driving aveR (pathway-specific regulator) and malE (malonyl-CoA synthesis) further enhanced flux. Real-time RT-PCR confirmed 3.8-fold higher aveR expression in engineered strains, directly correlating with PKS activity [3] [9].
Table 2: Genetic Modifications for Enhanced Doramectin Biosynthesis
Genetic Modification | Function | Strain | Yield Increase | Key Mechanism |
---|---|---|---|---|
plm loading module insertion | CHC-specific starter unit activation | TG2002 | 6× | Precursor channeling |
fadD17 overexpression | CHC→CHC-CoA conversion | DM207 | 1.8× | Enhanced precursor activation |
Δpks3 + Δolm + Δpte | Elimination of competing polyketide pathways | DM209 | 2.1× | Precursor redirection |
PermE::aveR + PermE::malE | Boosted PKS expression & malonyl-CoA supply | DM223 | 2.6× | Transcriptional reprogramming |
While fermentation yields doramectin, selective chemical modifications optimize its pharmacokinetic and pharmacodynamic properties.
Glycosidic Ring Modifications:Doramectin contains a disaccharide moiety (L-oleandrose attached to α-L-oleandrosyl-α-L-oleandrose) at C-13. Hydrolysis of the C-13 sugar yields aglycone doramectin, which exhibits 3-fold higher membrane permeability but reduced solubility. To balance this, C5-OH derivatization with trifluoroacetic anhydride (TFAA) generates fluorescent esters for analytical detection (e.g., LC-MS/MS at LLOQ 0.1 ng/mL) [5] [10].
Macrocycle Functionalization:The C22–C23 double bond is a hotspot for bioactivity modulation:
Oxime formation at C-5 enhances water solubility for injectable formulations.Derivatives maintain >90% efficacy against Ostertagia ostertagi and Cooperia oncophora while extending plasma half-life [5] [8].
Stability-Oriented Derivatization:Under aqueous conditions, doramectin degrades via hydrolysis of the C26-OH group. Acetylation or methylation shields this site, prolonging shelf-life. Fluoro-derivatives (e.g., 4″-F-doramectin) resist oxidative metabolism in host liver microsomes, increasing systemic exposure [5] [10].
Table 3: Semi-Synthetic Doramectin Derivatives and Properties
Derivative | Modification Site | Key Property Improvement | Analytical/Biological Impact |
---|---|---|---|
Doramectin aglycone | C-13 sugar removal | ↑ Lipophilicity (LogP +1.2) | Enhanced tissue penetration; ↓ aqueous solubility |
Trifluoroacetyl-doramectin | C5-OH acylation | Fluorescence activation | Enabled HPLC-FL detection (LOQ 0.1 ng/mL) |
4″-epi-Amino-doramectin | C22–C23 epoxidation | ↑ Acid stability | Resistant to rumen degradation |
4″-F-doramectin | C4″ fluorination | ↓ CYP3A4-mediated oxidation | Extended plasma half-life (t₁/₂ +40%) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9